molecular formula C8H6FNO3S B13637947 (1,2-Benzoxazol-3-yl)methanesulfonylfluoride

(1,2-Benzoxazol-3-yl)methanesulfonylfluoride

Cat. No.: B13637947
M. Wt: 215.20 g/mol
InChI Key: FXKSJRLWDDJUOC-UHFFFAOYSA-N
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Description

(1,2-Benzoxazol-3-yl)methanesulfonylfluoride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Benzoxazol-3-yl)methanesulfonylfluoride typically involves the reaction of 2-aminophenol with various reagents. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the benzoxazole ring . The resulting benzoxazole can then be further functionalized to introduce the methanesulfonylfluoride group.

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance the reaction efficiency and yield . The reaction conditions are optimized to achieve high purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1,2-Benzoxazol-3-yl)methanesulfonylfluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1,2-Benzoxazol-3-yl)methanesulfonylfluoride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, benzoxazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl benzoxazole sulfonamide
  • 2-Piperidine-benzoxazole sulfonamides

Uniqueness

(1,2-Benzoxazol-3-yl)methanesulfonylfluoride is unique due to its specific functional groups and the resulting chemical properties. Compared to other benzoxazole derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H6FNO3S

Molecular Weight

215.20 g/mol

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonyl fluoride

InChI

InChI=1S/C8H6FNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2

InChI Key

FXKSJRLWDDJUOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)F

Origin of Product

United States

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